molecular formula C16H15N3O3S B2785112 2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797139-87-7

2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No. B2785112
M. Wt: 329.37
InChI Key: BBDPIQFGESTDPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its functional groups and how they’re arranged. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It may include reactions with different reagents, under different conditions, and the mechanism of these reactions .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Computational and Pharmacological Potential

A study by Faheem (2018) focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives. These compounds, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, were analyzed for their binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The research highlighted their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showcasing the broad pharmacological applications of 1,3,4-oxadiazole derivatives (Faheem, 2018).

Antimicrobial and Antitumor Activity

Kaya et al. (2017) designed and synthesized new 1,3,4-oxadiazole - benzothiazole and hydrazone derivatives, demonstrating their promising chemotherapeutic potential. These compounds were evaluated for their in vitro antimicrobial activity against various bacteria and fungi, and for their antiproliferative activity against selected human tumor cell lines. The study found that certain derivatives exhibited significant inhibitory activity, indicating the potential of 1,3,4-oxadiazole derivatives in antimicrobial and antitumor applications (Kaya et al., 2017).

Synthesis and Biological Screening

The synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-Salmonella typhi activity evaluation by Salama (2020) demonstrates another aspect of scientific research applications. This study involved the synthesis of oxadiazole derivatives and their screening for antibacterial activity, highlighting the methodological approaches in synthesizing such compounds and evaluating their biological activities (Salama, 2020).

Anticancer Properties

Vinayak et al. (2014) explored the design, synthesis, characterization, and anticancer properties of certain 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. The study focused on evaluating the cytotoxicity of these compounds against various cancer cell lines, providing insights into the anticancer applications of 1,3,4-oxadiazole derivatives (Vinayak et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it .

properties

IUPAC Name

2-methoxy-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-21-10-14(20)17-12-6-3-2-5-11(12)9-15-18-16(19-22-15)13-7-4-8-23-13/h2-8H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDPIQFGESTDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

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